molecular formula C11H9FN2O3 B8485226 Ethyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B8485226
M. Wt: 236.20 g/mol
InChI Key: KZTYQJNIVKKDCO-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 6-fluoro-4-oxo-3H-quinazoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

KZTYQJNIVKKDCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of ethyl ((2-(aminocarbonyl)-4-fluorophenyl)amino)(oxo)acetate (1.50 g, 5.90 mmol) in ethanol (30 mL) was added dropwise sodium ethylate (20% ethanol solution, 2.40 g, 7.08 mmol) under ice-cooling, and the mixture was stirred for 2 hr. The reaction mixture was adjusted to pH 3-4 with 1N hydrochloric acid, and the precipitated insoluble material was collected by filtration. The filtered cake was washed with water and ethanol to give the title compound as a white powder (1.05 g, 75%).
Name
ethyl ((2-(aminocarbonyl)-4-fluorophenyl)amino)(oxo)acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A stirred mixture of methyl 2-amino-5-fluorobenzoate (1 g, 5.92 mmol) and ethyl carbonocyanidate (1.17 g, 11.8 mmol) in HOAc (8 mL) was treated with a 12 N aq solution of hydrochloric acid (0.8 mL). The resulting mixture was heated at 70° C. for 3 h. After cooling to rt, the solvent was removed under reduced pressure. The residue was suspended in water and treated with a saturated aq solution of NaHCO3 until pH=7. The solid was filtered, washed with water/diethyl ether and dried under reduced pressure to afford ethyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.2 g, 86%). 1H NMR (300 MHz, DMSO-d6) δ 12.79 (s, 1H), 7.76-7.95 (m, 3H), 4.39 (q, J=7.0 Hz, 2H), 1.36 (t, J=7.0 Hz, 3H); LC-MS (ESI) m/z 237 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
aq solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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